molecular formula C17H15BrO2 B12912814 2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran) CAS No. 917571-10-9

2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)

Cat. No.: B12912814
CAS No.: 917571-10-9
M. Wt: 331.2 g/mol
InChI Key: WTKPQBAZWPTGHY-UHFFFAOYSA-N
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Description

2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) is an organic compound characterized by the presence of a bromophenyl group and two methylfuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) typically involves the condensation of 3-bromobenzaldehyde with 5-methylfuran under acidic conditions. The reaction is carried out in a solvent such as diethyl ether, with perchloric acid acting as a catalyst. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl-substituted furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The bromophenyl group can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) is unique due to the presence of the 3-bromophenyl group and two methylfuran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

917571-10-9

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(3-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15BrO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3

InChI Key

WTKPQBAZWPTGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC=C2)Br)C3=CC=C(O3)C

Origin of Product

United States

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